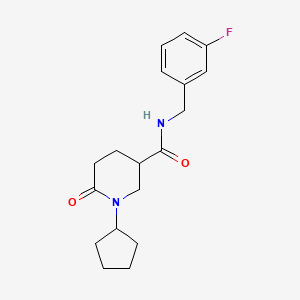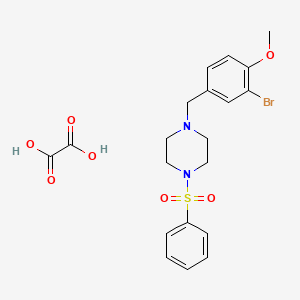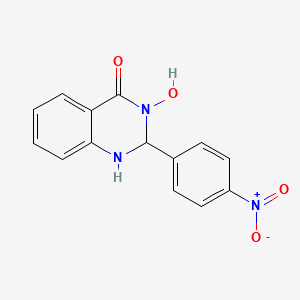![molecular formula C25H24N2O2 B5122335 4-methyl-N-[2-(1-naphthyl)-1-(1-pyrrolidinylcarbonyl)vinyl]benzamide](/img/structure/B5122335.png)
4-methyl-N-[2-(1-naphthyl)-1-(1-pyrrolidinylcarbonyl)vinyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-N-[2-(1-naphthyl)-1-(1-pyrrolidinylcarbonyl)vinyl]benzamide, also known as MPP+, is a chemical compound that has been extensively studied for its scientific research applications. This compound is a toxic and potent dopaminergic neurotoxin that is commonly used in laboratory experiments to study Parkinson's disease and other neurological disorders.
Applications De Recherche Scientifique
4-methyl-N-[2-(1-naphthyl)-1-(1-pyrrolidinylcarbonyl)vinyl]benzamide+ is commonly used in laboratory experiments to study Parkinson's disease and other neurological disorders. This compound is a potent dopaminergic neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra. This makes it an ideal compound for studying the mechanisms of Parkinson's disease and developing new treatments.
Mécanisme D'action
4-methyl-N-[2-(1-naphthyl)-1-(1-pyrrolidinylcarbonyl)vinyl]benzamide+ exerts its toxic effects by inhibiting complex I of the mitochondrial electron transport chain. This leads to a decrease in ATP production and an increase in reactive oxygen species (ROS) production. The resulting oxidative stress causes damage to cellular components, including DNA, proteins, and lipids. In dopaminergic neurons, this leads to the selective destruction of these cells, which is a hallmark of Parkinson's disease.
Biochemical and Physiological Effects:
4-methyl-N-[2-(1-naphthyl)-1-(1-pyrrolidinylcarbonyl)vinyl]benzamide+ has been shown to cause a range of biochemical and physiological effects in laboratory experiments. These include the selective destruction of dopaminergic neurons, oxidative stress, and mitochondrial dysfunction. 4-methyl-N-[2-(1-naphthyl)-1-(1-pyrrolidinylcarbonyl)vinyl]benzamide+ has also been shown to cause changes in gene expression and protein levels in affected cells.
Avantages Et Limitations Des Expériences En Laboratoire
4-methyl-N-[2-(1-naphthyl)-1-(1-pyrrolidinylcarbonyl)vinyl]benzamide+ is a potent and selective dopaminergic neurotoxin that is commonly used in laboratory experiments to study Parkinson's disease and other neurological disorders. Its advantages include its ability to selectively destroy dopaminergic neurons, its reproducibility, and its well-characterized mechanism of action. However, its limitations include its toxicity, the need for specialized equipment and expertise to synthesize and handle the compound, and the fact that the effects of 4-methyl-N-[2-(1-naphthyl)-1-(1-pyrrolidinylcarbonyl)vinyl]benzamide+ may not fully recapitulate the complex pathophysiology of Parkinson's disease in humans.
Orientations Futures
There are several future directions for research on 4-methyl-N-[2-(1-naphthyl)-1-(1-pyrrolidinylcarbonyl)vinyl]benzamide+. These include the development of new treatments for Parkinson's disease that target the mitochondrial dysfunction caused by 4-methyl-N-[2-(1-naphthyl)-1-(1-pyrrolidinylcarbonyl)vinyl]benzamide+, the identification of new compounds that can selectively destroy dopaminergic neurons without causing toxicity, and the use of 4-methyl-N-[2-(1-naphthyl)-1-(1-pyrrolidinylcarbonyl)vinyl]benzamide+ in combination with other compounds to better understand the complex pathophysiology of Parkinson's disease. Additionally, there is a need for further research on the biochemical and physiological effects of 4-methyl-N-[2-(1-naphthyl)-1-(1-pyrrolidinylcarbonyl)vinyl]benzamide+ in order to better understand its mechanisms of action and potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 4-methyl-N-[2-(1-naphthyl)-1-(1-pyrrolidinylcarbonyl)vinyl]benzamide+ involves the reaction of 1-methyl-4-phenylpyridinium iodide with a carbonyl-containing compound, such as 1-naphthyl isocyanate. The resulting compound is then subjected to a series of chemical reactions to form 4-methyl-N-[2-(1-naphthyl)-1-(1-pyrrolidinylcarbonyl)vinyl]benzamide. The synthesis of 4-methyl-N-[2-(1-naphthyl)-1-(1-pyrrolidinylcarbonyl)vinyl]benzamide+ is a complex process that requires specialized equipment and expertise.
Propriétés
IUPAC Name |
4-methyl-N-[(E)-1-naphthalen-1-yl-3-oxo-3-pyrrolidin-1-ylprop-1-en-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O2/c1-18-11-13-20(14-12-18)24(28)26-23(25(29)27-15-4-5-16-27)17-21-9-6-8-19-7-2-3-10-22(19)21/h2-3,6-14,17H,4-5,15-16H2,1H3,(H,26,28)/b23-17+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGIHSSKICUPYSU-HAVVHWLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=CC3=CC=CC=C32)C(=O)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=CC3=CC=CC=C32)/C(=O)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-[(E)-1-naphthalen-1-yl-3-oxo-3-pyrrolidin-1-ylprop-1-en-2-yl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(cyclopropylmethyl)-N-propyl-2-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B5122256.png)
![1-[(2-bromo-4-chlorophenoxy)acetyl]-4-phenylpiperazine](/img/structure/B5122263.png)

![3'-(3-chloro-4-methylphenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B5122273.png)
![2-({4-ethyl-5-[(ethylthio)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(4-iodo-2-isopropylphenyl)acetamide](/img/structure/B5122274.png)
![2-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5122284.png)
![3-{[4-(2-methoxyethyl)-1-piperazinyl]carbonyl}-6-(2-methylphenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B5122288.png)
![3-butyryl-6-methyl-4-[(4-methylphenyl)amino]-2H-pyran-2-one](/img/structure/B5122304.png)
![3-(anilinosulfonyl)-N-[2-(cyclohexylthio)ethyl]-4-methylbenzamide](/img/structure/B5122312.png)


![N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-methoxynicotinamide](/img/structure/B5122350.png)

![2-[1-(2-fluorobenzyl)-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl]-N-methylacetamide](/img/structure/B5122363.png)